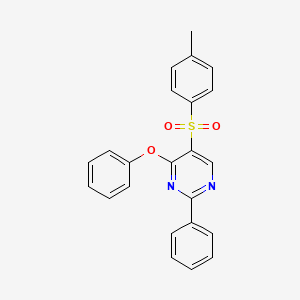

![molecular formula C21H21N3O2 B2415688 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine CAS No. 339018-78-9](/img/structure/B2415688.png)

4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

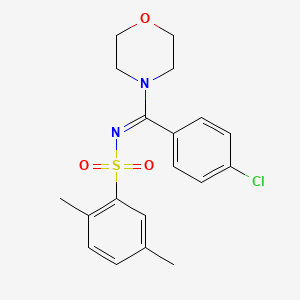

“4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine” is a chemical compound that is used for pharmaceutical testing . It is also known as "4-METHYLPHENYL 6-MORPHOLINO-2-PHENYL-4-PYRIMIDINYL ETHER" .

Synthesis Analysis

The synthesis of morpholines, which is the core structure of the compound, has been extensively studied. They are typically synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions . Various substituted morpholines can be synthesized under similar reaction conditions .Molecular Structure Analysis

The molecular structure of morpholine, a component of the compound, is a six-membered ring with both amine and ether functional groups . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a chemical formula of C4H9NO .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthetic Methodology : A study detailed a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a foundation for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Pharmacological Applications

- PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines identified them as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial in cancer therapy (Hobbs et al., 2019).

- Cancer Treatment : A study discovered and optimized pyrimidone indoline amide PI3Kβ inhibitors, effective in treating PTEN-deficient cancers (Certal et al., 2014).

- Inhibiting Tumor Necrosis Factor Alpha : 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were identified as important intermediates for inhibiting tumor necrosis factor alpha, a target in inflammation and cancer (Lei et al., 2017).

Molecular Structure Analysis

- Hydrogen-bonded Sheet Structures : A study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within pyrimidine components, contributing to a better understanding of molecular interactions (Orozco et al., 2008).

Diagnostic Imaging in Parkinson's Disease

- Imaging LRRK2 Enzyme : A study synthesized a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcasing the potential of 4-(Pyrimidin-4-yl)morpholine derivatives in neurological research (Wang et al., 2017).

Antimicrobial Activity

- Antimicrobial Properties : Research synthesized novel derivatives of pyrimidine-triazole with antimicrobial activities against selected bacterial and fungal strains, demonstrating the compound's potential in combating infections (Majithiya & Bheshdadia, 2022).

Coordinated Chemistry

- Unique Coordination Chemistry of Copper (II) : A study involving Schiff-base ligands highlighted the role of morpholine derivatives in the coordination chemistry of Cu(II), essential in material science and catalysis (Majumder et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRYCWAARFUFCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)

![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)

![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)

![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)

![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)

![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)